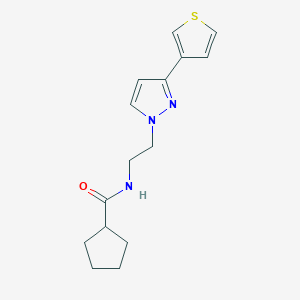

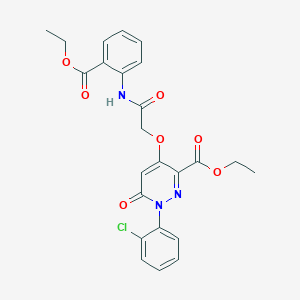

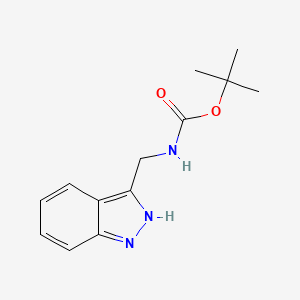

2-chloro-N-(furan-2-ylmethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for 2-chloro-N-(furan-2-ylmethyl)aniline are not available, a related compound, N-(Furan-2-ylmethyl)furan-2-carboxamide, has been synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Chemical Reactions Analysis

Compounds with the same murcko framework as N-(furan-2-ylmethyl)aniline can undergo acylation reactions, where an acyl group (e.g., acetyl, benzoyl) is added to the nitrogen atom of the aniline group .Scientific Research Applications

Corrosion Inhibition

2-Chloro-N-(furan-2-ylmethyl)aniline and related furan derivatives have been investigated for their corrosion inhibition properties. A study on the adsorption and inhibitive properties of a new heterocyclic furan Schiff base, which is structurally related to 2-chloro-N-(furan-2-ylmethyl)aniline, demonstrated its effectiveness as a corrosion inhibitor for copper in hydrochloric acid solutions. The compound showed good inhibition efficiency, with adsorption following the Langmuir isotherm. Surface characterization techniques such as scanning electron microscopy (SEM) and Fourier transform infrared spectroscopy (FT-IR) confirmed the adsorption on copper surfaces. Quantum chemical calculations indicated that the inhibitor's effectiveness might be due to large negative charges in nitrogen and oxygen atoms, facilitating strong adsorption on the metal surface (Issaadi, Douadi, & Chafaa, 2014).

Photocatalysis and Environmental Degradation

Compounds similar to 2-chloro-N-(furan-2-ylmethyl)aniline have been studied in the context of environmental degradation, particularly in photocatalytic processes aimed at decomposing chlorinated anilines, which are common pollutants. Research on the TiO2-induced photocatalysis of chlorinated aniline (specifically, 2-chloroaniline) under UV light demonstrated that the reaction rate could be enhanced by introducing low levels of H2O2. The study highlighted the importance of solution pH and peroxide concentration, revealing that pH is a critical parameter affecting the degradation rate. This research suggests potential environmental applications for similar compounds in the removal of hazardous substances from water (Chu, Choy, & So, 2007).

Organic Synthesis and Chemical Reactions

The chemical reactivity of furan derivatives, including those structurally related to 2-chloro-N-(furan-2-ylmethyl)aniline, has been explored in various synthetic applications. For example, reactions of N-(5-R-furan-2-ylmethylidene)anilines with difluorocarbene, leading to the formation of 6,6-difluorocyclopropa[b]furo[2,3-c]pyrrole and 7-fluorofuro[3,2-c]pyridine derivatives, demonstrate the versatility of furan-based compounds in synthetic chemistry. Such reactions offer pathways to synthesize novel heterocyclic structures, which could have implications in the development of new materials or pharmaceutical compounds (Voznyi, Novikov, & Khlebnikov, 2005).

properties

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLFBUOESSYUET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=CO2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2673069.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2673076.png)

![tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2673080.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone](/img/structure/B2673081.png)

![N-(4-acetamidophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673085.png)

![N'-(4-chlorobenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2673087.png)